(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate
Overview
Description
(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate is a complex organic compound that features a piperazine ring substituted with a fluorenylmethyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate typically involves the protection of the piperazine ring followed by esterification with fluorenylmethyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The final product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and yield. These systems allow for better control over reaction conditions and can lead to more sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound .
Scientific Research Applications
(2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl ester group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
(S)-1,2-Piperidinedicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester: Similar in structure but with a piperidine ring instead of a piperazine ring.
Fmoc-protected amino acids: Used in peptide synthesis and share the fluorenylmethyl ester protective group.
Uniqueness
What sets (2s)-1,2-Piperazinedicarboxylic acid,1-(9h-fluoren-9-ylmethyl) ester hydrochloride hydrate apart is its combination of the piperazine ring and the fluorenylmethyl ester group, which provides unique reactivity and binding properties that are valuable in both synthetic and biological applications .
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4.ClH.H2O/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;;/h1-8,17-18,21H,9-12H2,(H,23,24);1H;1H2/t18-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDYQIQNVQJRBE-NTEVMMBTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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